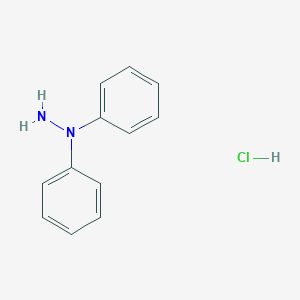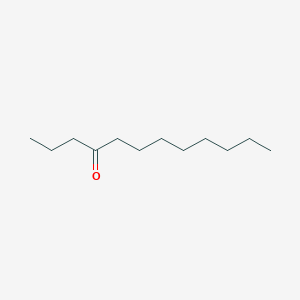
2-(4-Methylphenoxy)benzoic acid
Descripción general
Descripción
2-(4-Methylphenoxy)benzoic acid is a chemical compound with the CAS Number: 21905-69-1 . It has a molecular weight of 228.25 . The compound is typically in a solid-powder form .
Physical And Chemical Properties Analysis
2-(4-Methylphenoxy)benzoic acid is a solid-powder at ambient temperature . Related compounds like 4-(4-Methoxyphenoxy)benzoic acid have a density of 1.2±0.1 g/cm3, a boiling point of 401.1±30.0 °C at 760 mmHg, and a flash point of 152.8±18.1 °C .Aplicaciones Científicas De Investigación
Chemical Synthesis
“2-(4-Methylphenoxy)benzoic acid” is used in various areas of chemical synthesis . It serves as a building block in the synthesis of more complex molecules. Its unique structure, which includes both a carboxylic acid group and a methylphenoxy group, makes it a versatile compound in synthetic chemistry .
Material Science
In the field of material science, “2-(4-Methylphenoxy)benzoic acid” can be used in the development of new materials . Its chemical properties could potentially influence the characteristics of the resulting materials .
Chromatography
“2-(4-Methylphenoxy)benzoic acid” can be used in chromatography, a laboratory technique for the separation of mixtures . Its properties can affect the separation process, making it a useful compound in this field .
Analytical Research
This compound can also be used in analytical research . It can serve as a standard or a reagent in various analytical techniques .
Potential Use in Agriculture
There is some evidence to suggest that benzoic acid derivatives, like “2-(4-Methylphenoxy)benzoic acid”, could have an impact on the growth and development of certain plants . However, more research is needed to fully understand this potential application .
Development of Herbicidal Ionic Liquids
“2-(4-Methylphenoxy)benzoic acid” could potentially be used in the synthesis of herbicidal ionic liquids . These are salts that remain liquid at low temperatures and are used to control weeds .
Safety And Hazards
2-(4-Methylphenoxy)benzoic acid is associated with several hazards. It can cause skin irritation and serious eye damage . Prolonged or repeated exposure if inhaled can cause damage to organs, specifically the lungs . It is also harmful to aquatic life . Safety measures include not breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .
Propiedades
IUPAC Name |
2-(4-methylphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-10-6-8-11(9-7-10)17-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUODACYFFPYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342103 | |
| Record name | 2-(4-Methylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenoxy)benzoic acid | |
CAS RN |
21905-69-1 | |
| Record name | 2-(4-Methylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methylphenoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl 3-[(4-aminobenzoyl)amino]propanoate](/img/structure/B146894.png)


